molecular formula C4H8Br2O2-2 B8409497 1,4-Dioxanedibromide

1,4-Dioxanedibromide

Cat. No. B8409497
M. Wt: 247.91 g/mol
InChI Key: WDATWJAJISEXDB-UHFFFAOYSA-L
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Patent
US07098206B2

Procedure details

The racemate of the morpholinol metabolite of bupropion hydrochloride ((+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride) may be synthesized by the following process. To 3′-chloropropiophenone (10.0 g, 0.06 mol) in dioxane (50 mL) was added a solution of dioxane dibromide (14.9 g, 0.06 mol) in dioxane (50 mL). The reaction mixture was stirred for 2 h at ambient temperature and poured into a mixture of ice and water (500 mL). The mixture was extracted several times with methylene chloride. The combined extracts were dried (Na2SO4) and concentrated in vacuo to give 14.8 g (85%) of 2-bromo-3′-chloropropiophenone as a pale yellow oil. This was used without further purification. NMR (300 Mhz, CDCl3); δ 7.99 (m, 1H), 7.90 (d, 1H), 7.57 (d, 1H), 7.44 (t, 1H), 5.22 (q, 1H), 1.91 (t, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1(O)CCOCC1.[CH3:8][CH:9](NC(C)(C)C)[C:10]([C:12]1[CH:13]=[CH:14][CH:15]=[C:16]([Cl:18])[CH:17]=1)=[O:11].Cl.ClC1C=C(C(=O)CC)C=CC=1.[Br-:36].[Br-].O1CCOCC1>O1CCOCC1.O>[Br:36][CH:9]([CH3:8])[C:10]([C:12]1[CH:13]=[CH:14][CH:15]=[C:16]([Cl:18])[CH:17]=1)=[O:11] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCOCC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)C=1C=CC=C(C1)Cl)NC(C)(C)C.Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(CC)=O
Name
Quantity
14.9 g
Type
reactant
Smiles
[Br-].[Br-].O1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted several times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC(C(=O)C1=CC(=CC=C1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.